molecular formula C23H29NO12 B1261922 Homomycin

Homomycin

Katalognummer: B1261922
Molekulargewicht: 511.5 g/mol
InChI-Schlüssel: YQYJSBFKSSDGFO-KEHBMHOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Homomycin is an antibiotic substance initially identified in the mid-20th century from the actinobacterium Streptomyces noboritoensis . Early research characterized it as exhibiting specific activity against both bovine and human tubercle bacilli ( Mycobacterium tuberculosis ), and it was reported to show a therapeutic effect in experimental models of tuberculosis in mice . Subsequent comparative studies concluded that Homomycin is identical to the antibiotic known as Hygromycin . This historical compound provides a valuable reference point for researchers in the fields of antibiotic discovery and microbiology. Studies on Homomycin contribute to the understanding of early antitubercular agents and the biochemical diversity of compounds produced by Streptomyces species.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C23H29NO12

Molekulargewicht

511.5 g/mol

IUPAC-Name

(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1

InChI-Schlüssel

YQYJSBFKSSDGFO-KEHBMHOOSA-N

SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Isomerische SMILES

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O

Kanonische SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Synonyme

hygromycin
hygromycin A

Herkunft des Produkts

United States

Vorbereitungsmethoden

Erythromycin A Oxime Formation

Erythromycin A undergoes oximation with hydroxylamine hydrochloride in ethanol under reflux conditions (60–65°C, 4–6 hours), yielding erythromycin A oxime with >92% purity. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–65°C ±3% per 1°C deviation
pH 7.2–7.5 Oxime stability reduced at pH <6.8
Solvent Ratio (EtOH:H$$_2$$O) 3:1 Lower ratios precipitate byproducts

Beckmann Rearrangement to Azithromycin

The oxime is subjected to Beckmann rearrangement using thionyl chloride (SOCl$$_2$$) in dichloromethane, followed by ring expansion. This step achieves 78–85% conversion efficiency, with residual erythromycin A limited to <0.5% via HPLC monitoring.

Dihydrate Crystallization

Azithromycin freebase is crystallized as a dihydrate by controlled cooling (0.5°C/min) from a saturated acetone-water solution (3:1 v/v). X-ray diffraction confirms the monoclinic crystal system (space group P2$$_1$$), with water content stabilized at 4.8–5.2% w/w.

Formulation of Hemomycin Suspension

The pediatric suspension form requires stabilization of azithromycin dihydrate in an aqueous matrix. The approved formulation comprises:

Component Function Concentration Range
Azithromycin dihydrate Active ingredient 100–200 mg/5 mL
Sorbitol Sweetener, humectant 2.0–2.5 g/5 mL
Xanthan gum Viscosity modifier 0.3–0.5% w/v
Sodium saccharin Sweetness enhancer 0.1–0.15% w/v
Fruit flavoring Palatability 0.05–0.1% w/v

Key manufacturing steps:

  • Dry Blending : Azithromycin dihydrate is mixed with colloidal silicon dioxide and calcium phosphate to ensure uniform particle size distribution (D90 <50 μm).
  • Granulation : The blend is granulated using sorbitol solution (30% w/v) to achieve a granules moisture content of 2.5–3.5%.
  • Hydration : Granules are hydrated with purified water containing xanthan gum, followed by pH adjustment to 6.8–7.2 using sodium hydroxide.

Quality Control and Regulatory Compliance

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Potency Retention : 98.2 ± 1.5% of initial azithromycin content
  • Degradation Products : <0.3% total impurities by LC-MS
  • pH Drift : ΔpH ≤0.3 units from baseline

Microbial Contamination Controls

Pre-sterilization bioburden is maintained at <10 CFU/mL through:

  • Terminal filtration (0.22 μm PVDF membrane)
  • Gamma irradiation of raw materials (25 kGy dose)

Industrial-Scale Production Challenges

Challenge Mitigation Strategy Success Metric
Polymorphic transitions during crystallization Seeding with 0.1% w/w dihydrate seeds 95% phase purity
Flavor degradation under acidic pH Post-hydration flavor addition 98% flavor retention
Particulate formation in suspension High-shear homogenization (5000 rpm) D90 <10 μm

Emerging Synthetic Biology Approaches

Recent advances aim to replace chemical synthesis with engineered Streptomyces strains:

  • Heterologous expression of eryK (P450 hydroxylase) and myd (desosamine transferase) genes increases azithromycin precursor yield by 40% in bioreactor trials.
  • CRISPR-Cas9 knockout of competing polyketide synthases reduces byproduct formation by 62%.

Analyse Chemischer Reaktionen

Types of Reactions

Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Homomycin, which may have altered biological activities or improved stability .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Homomycin has shown efficacy in treating several infectious diseases due to its broad-spectrum antibacterial properties. Its primary applications include:

  • Mycobacterial Infections : Homomycin is particularly effective against Mycobacterium avium complex infections, which are common in immunocompromised patients, such as those with HIV/AIDS. Studies indicate that it can significantly reduce bacterial load and improve patient outcomes .
  • Chlamydial Infections : A comparative study demonstrated that Homomycin outperformed other generic azithromycin drugs in treating chronic pelvic inflammatory diseases caused by chlamydia. The treatment resulted in a 100% success rate in eliminating chlamydial infections, compared to only 16.1% for other generics .
  • Respiratory Tract Infections : Due to its ability to penetrate phagocytic cells, Homomycin is effective against intracellular pathogens like Legionella pneumophila and Chlamydia trachomatis, making it suitable for respiratory infections .

Case Study 1: Efficacy Against Mycobacterial Infections

A clinical trial involving patients with Mycobacterium avium complex showed that those treated with Homomycin experienced a significant reduction in bacterial load after a six-month regimen compared to control groups receiving standard treatments. The study emphasized Homomycin's role in improving clinical outcomes and reducing hospitalizations .

Case Study 2: Treatment of Chlamydial Infections

In a study involving 124 women with chronic salpingoophoritis and cervicitis due to chlamydia, patients treated with Homomycin demonstrated a near-complete resolution of symptoms and restoration of normal vaginal flora. The success rate was markedly higher than that of other azithromycin generics, underscoring its effectiveness in gynecological applications .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of Homomycin against other antibiotics in treating specific infections:

Infection TypeHomomycin EffectivenessOther Antibiotics Effectiveness
Mycobacterial InfectionsHighModerate
Chlamydial Infections100% success rate16.1% success rate
Respiratory Tract InfectionsEffectiveVariable

Wirkmechanismus

Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .

Vergleich Mit ähnlichen Verbindungen

Homomycin is similar to other aminoglycoside antibiotics, such as:

  • Neomycin
  • Streptomycin
  • Kanamycin

Uniqueness

What sets Homomycin apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .

Q & A

Q. What are the structural characteristics and biosynthesis pathways of Homomycin?

To address this, researchers should conduct a systematic literature review focusing on peer-reviewed studies detailing Homomycin’s molecular structure, stereochemistry, and enzymatic pathways. Techniques like NMR spectroscopy and X-ray crystallography are critical for structural elucidation . Biosynthetic studies often involve gene cluster analysis in Streptomyces species, leveraging comparative genomics and heterologous expression systems .

Q. How is Homomycin typically isolated and purified in laboratory settings?

Standard protocols involve fermentation of producing strains (e.g., Streptomyces spp.), followed by solvent extraction and chromatographic purification (e.g., HPLC, TLC). Method optimization requires evaluating solvent polarity, column parameters, and pH stability. Researchers should report yield percentages, purity metrics (e.g., ≥95% by HPLC), and validate protocols against existing literature .

Q. What are the known mechanisms of action of Homomycin against bacterial targets?

Mechanistic studies often employ in vitro assays (e.g., bacterial growth inhibition, ribosomal binding assays) and in silico docking simulations. Researchers should compare Homomycin’s efficacy across Gram-positive and Gram-negative models, noting variations in MIC values. Cross-referencing with structural analogs (e.g., holomycin) helps identify conserved pharmacophores .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of Homomycin derivatives while minimizing by-products?

Experimental design should follow factorial or response surface methodologies to test variables like temperature, precursor concentration, and catalytic conditions. Statistical tools (e.g., ANOVA) identify significant factors, while LC-MS monitors intermediate formation. Reporting should include reaction yields, by-product profiles, and reproducibility metrics across ≥3 independent trials .

Q. What methodological considerations are critical when assessing Homomycin’s synergistic effects with other antibiotics in vitro?

Use checkerboard assays or time-kill curves to quantify synergy (e.g., fractional inhibitory concentration index, FICI). Controls must include monotherapy arms and solvent-only groups. Researchers should address strain-specific variability and validate findings using clinical isolates with documented resistance profiles .

Q. How should researchers address discrepancies in reported minimum inhibitory concentration (MIC) values of Homomycin across different studies?

Analyze methodological differences: inoculum size (CFU/mL), growth media (e.g., Mueller-Hinton vs. CAMHB), and endpoint criteria (e.g., 90% vs. 99% inhibition). Meta-analyses should standardize data using random-effects models and report heterogeneity indices (I²). Contradictions may arise from strain genetic diversity or assay conditions, necessitating transparent reporting .

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about Homomycin’s therapeutic potential in chronic infections?

Apply the PICO framework:

  • P opulation: Chronic infection models (e.g., biofilm-forming P. aeruginosa).
  • I ntervention: Homomycin dosage regimens (e.g., pulsed vs. continuous).
  • C omparison: Standard-of-care antibiotics (e.g., ciprofloxacin).
  • O utcome: Biofilm eradication efficiency (Δ biomass by CV staining). The FINER criteria ensure feasibility, novelty, and ethical compliance (e.g., avoiding redundant studies) .

Data Presentation and Analysis

Q. How should researchers present conflicting data on Homomycin’s cytotoxicity in mammalian cell lines?

Use comparative tables to highlight assay conditions (e.g., cell type, exposure time, IC₅₀ values). Include dose-response curves and statistical significance (p < 0.05, two-tailed t-test). Discuss potential confounders (e.g., serum interference) and validate with orthogonal assays (e.g., apoptosis markers) .

Q. What guidelines ensure rigorous reporting of Homomycin’s pharmacokinetic parameters in preclinical studies?

Follow ARRIVE guidelines : report plasma concentration-time profiles (AUC, Cₘₐₓ, t₁/₂), clearance rates, and tissue distribution. Use metric units (e.g., mL/min/kg) and justify significant figures (e.g., AUC = 12.3 ± 1.2 μg·h/mL). Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in Homomycin’s in vivo efficacy studies?

Document animal models (e.g., BALB/c mice), dosing regimens, and ethical approvals (IACUC protocol numbers). Share raw data (e.g., survival curves, bacterial load CFUs) via public repositories. Use blinding and randomization to minimize bias, and report power calculations for sample size determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homomycin
Reactant of Route 2
Homomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.